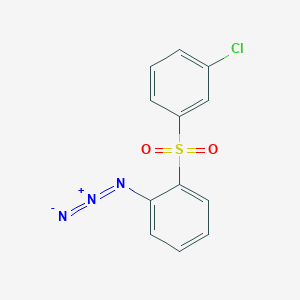
1-Azido-2-(3-chlorobenzene-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-(3-chlorobenzene-1-sulfonyl)benzene is an organic compound that features both azido and sulfonyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-2-(3-chlorobenzene-1-sulfonyl)benzene typically involves a multi-step process starting from commercially available precursors. One common route involves the sulfonation of 3-chlorobenzene, followed by the introduction of the azido group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and azidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
1-Azido-2-(3-chlorobenzene-1-sulfonyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, where it may be reduced to a sulfoxide or oxidized to a sulfone.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the azido group may yield amines, while oxidation of the sulfonyl group can produce sulfones.
Scientific Research Applications
1-Azido-2-(3-chlorobenzene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s azido group can be used in bioorthogonal chemistry, allowing for the selective labeling and modification of biomolecules in living systems.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Azido-2-(3-chlorobenzene-1-sulfonyl)benzene exerts its effects involves the reactivity of its functional groups. The azido group can undergo cycloaddition reactions, forming triazoles that are useful in various chemical and biological applications. The sulfonyl group can participate in redox reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-Azido-2-chlorobenzene: Lacks the sulfonyl group, making it less versatile in terms of chemical reactivity.
2-Azido-3-chlorobenzene-1-sulfonylbenzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Azido-4-(3-chlorobenzene-1-sulfonyl)benzene: Positional isomer with potentially different chemical properties and uses.
Uniqueness
1-Azido-2-(3-chlorobenzene-1-sulfonyl)benzene is unique due to the presence of both azido and sulfonyl groups on the same benzene ring
Properties
CAS No. |
61174-47-8 |
|---|---|
Molecular Formula |
C12H8ClN3O2S |
Molecular Weight |
293.73 g/mol |
IUPAC Name |
1-azido-2-(3-chlorophenyl)sulfonylbenzene |
InChI |
InChI=1S/C12H8ClN3O2S/c13-9-4-3-5-10(8-9)19(17,18)12-7-2-1-6-11(12)15-16-14/h1-8H |
InChI Key |
VUVOMLNFJPXSHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1'-Biphenyl]-2,2',5,5'-tetramine](/img/structure/B14594454.png)
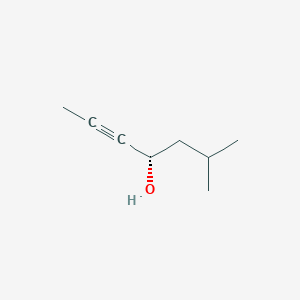
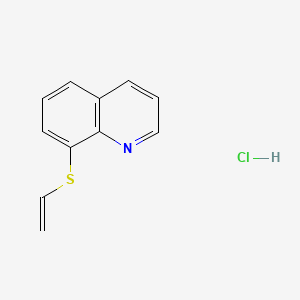

![7,8-Dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B14594479.png)


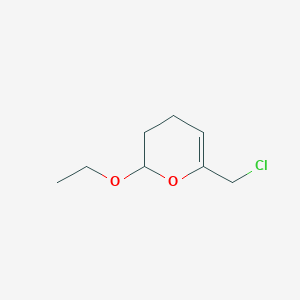
![1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B14594494.png)
![1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14594495.png)
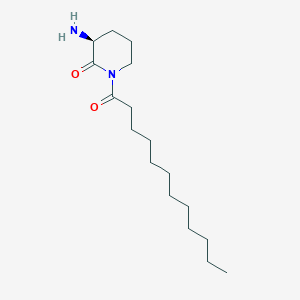
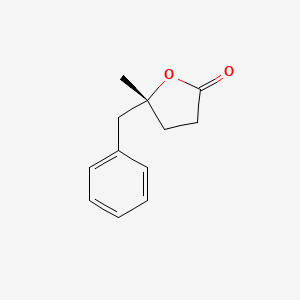
![Dispiro[2.2.2~6~.2~3~]decan-4-one](/img/structure/B14594519.png)
